7-Hydroxy-3-(4-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
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Overview
Description
7-Hydroxy-3-(4-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core, substituted with hydroxy, methoxyphenoxy, and methylpiperazinyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors to form the chromen-4-one core.
Introduction of the Hydroxy Group: The hydroxy group is introduced through selective hydroxylation reactions.
Attachment of the Methoxyphenoxy Group: This step involves the etherification of the chromen-4-one core with 4-methoxyphenol under suitable conditions.
Attachment of the Methylpiperazinyl Group: The final step involves the alkylation of the chromen-4-one core with 4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(4-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxyphenoxy and methylpiperazinyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-4-one derivatives with various functional groups.
Scientific Research Applications
7-Hydroxy-3-(4-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(4-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4′-methoxyflavone: A flavonoid with similar structural features but different biological activities.
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-2,3-dihydro-4H-chromen-4-one: Another chromen-4-one derivative with distinct substituents and properties.
Uniqueness
7-Hydroxy-3-(4-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-23-9-11-24(12-10-23)13-18-19(25)8-7-17-21(26)20(14-28-22(17)18)29-16-5-3-15(27-2)4-6-16/h3-8,14,25H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNKUUXMPQMTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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